5-Methylnicotinamide
Overview
Description
Synthesis Analysis
5-Methylnicotinamide-adenine dinucleotide, an analogue of 5-MNA, is synthesized through chemical conversion from 5-methylthionicotinamide-adenine dinucleotide, which is obtained by enzymic transglucosidation. This process highlights the complex synthetic pathways that can produce 5-MNA derivatives, offering insights into the compound's versatile nature in biochemical contexts (Samama, Wrixon, & Biellmann, 1981).
Molecular Structure Analysis
The molecular structure of 5-MNA and its derivatives is characterized by their interaction with enzymes, such as liver alcohol dehydrogenase. X-ray diffraction methods have revealed that 5-MNA binds to liver alcohol dehydrogenase with the pyridinium ring oriented away from the active site, suggesting specific structural features that influence its biochemical activity and interaction with proteins (Samama, Wrixon, & Biellmann, 1981).
Chemical Reactions and Properties
5-MNA exhibits significant chemical reactivity, serving as a precursor and intermediate in various synthetic and metabolic pathways. Its involvement in inhibiting poly(ADP-ribose) synthetase and enhancing the cytotoxicity of alkylating agents and radiation in mouse lymphoma L1210 cells underscores its potential as a bioactive molecule with chemotherapeutic relevance (Nduka & Shall, 1980).
Physical Properties Analysis
The physical properties of 5-MNA, such as its solubility, melting point, and stability, are crucial for its biological functions and pharmaceutical applications. These properties are influenced by its molecular structure and the presence of functional groups, which determine its behavior in biological systems and its interaction with other molecules.
Chemical Properties Analysis
5-MNA's chemical properties, including its reactivity towards various reagents, its role as an inhibitor or activator in enzymatic reactions, and its pharmacological activities, are central to understanding its mechanism of action in biological systems. For instance, its ability to enhance DNA synthesis and cell proliferation in rat liver cells in culture suggests a physiological role that could be leveraged for therapeutic applications (Hoshino, Kühne, & Kröger, 1982).
Scientific Research Applications
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Application in Aging Research
- Summary of Application : 5-Methylnicotinamide is a precursor of Nicotinamide Adenine Dinucleotide (NAD+), an essential enzyme for various critical cell functions, including metabolism, DNA repair, cell growth, and survival . Recent research suggests that boosting NAD+ levels can alleviate or even reverse age-related conditions .
- Methods of Application : The research involves cell and animal studies, as well as clinical trials, to assess the effects of NAD+ precursors on human metabolism and skin aging .
- Results : In rodents, NAD+ precursors ameliorate the detrimental effects of NAD+ reduction with age, and significantly improve several metabolic functions .
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Application in Dermatology
- Summary of Application : 5-Methylnicotinamide has been identified as a metabolic indicator of keloid severity . Keloids are a skin fibroproliferative disease with unknown pathogenesis .
- Methods of Application : The study involved metabolomics and transcriptomics for data analysis . Differential metabolites were calculated by machine learning .
- Results : The study revealed that 5-hydroxylysine and 1-methylnicotinamide may be metabolic indicators of keloid severity .
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Application in DNA Repair
- Summary of Application : 5-Methylnicotinamide, as a precursor of NAD+, plays a crucial role in DNA repair . NAD+ is required for the addition of poly-ADP ribose to proteins, a process involved in DNA repair, apoptosis, and many other biological processes to maintain cellular homeostasis .
- Methods of Application : The research involves cell and animal studies to assess the effects of NAD+ precursors on DNA repair .
- Results : Studies have shown that boosting NAD+ levels can enhance the DNA repair process .
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Application in Metabolism Regulation
- Summary of Application : 5-Methylnicotinamide, being a precursor of NAD+, is involved in regulating cell growth, energy metabolism, stress resistance, inflammation, circadian rhythm, and neuronal function .
- Methods of Application : The research involves cell and animal studies, as well as clinical trials, to assess the effects of NAD+ precursors on metabolism .
- Results : In rodents, NAD+ precursors significantly improve several metabolic functions .
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Application in Genotoxic Stress Regulation
- Summary of Application : 5-Methylnicotinamide, as a precursor of NAD+, plays a crucial role in regulating genotoxic stress . NAD+ is required for the addition of poly-ADP ribose to proteins, a process involved in DNA repair, apoptosis, and many other biological processes to maintain cellular homeostasis .
- Methods of Application : The research involves cell and animal studies to assess the effects of NAD+ precursors on genotoxic stress regulation .
- Results : Studies have shown that boosting NAD+ levels can enhance the body’s response to genotoxic stress .
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Application in Infectious Stress Regulation
- Summary of Application : 5-Methylnicotinamide, being a precursor of NAD+, is involved in regulating infectious stress . NAD+ is required for the addition of poly-ADP ribose to proteins, a process involved in DNA repair, apoptosis, and many other biological processes to maintain cellular homeostasis .
- Methods of Application : The research involves cell and animal studies, as well as clinical trials, to assess the effects of NAD+ precursors on infectious stress regulation .
- Results : In rodents, NAD+ precursors significantly improve the body’s response to infectious stress .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCUXBGEPLKSEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220254 | |
Record name | 5-Methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylnicotinamide | |
CAS RN |
70-57-5 | |
Record name | 5-Methylnicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 70-57-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLNICOTINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54US8ZUG7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.